molecular formula C12H13NO6 B8395479 Dimethyl 2,5-dimethyl-3-nitroterephthalate

Dimethyl 2,5-dimethyl-3-nitroterephthalate

Cat. No. B8395479
M. Wt: 267.23 g/mol
InChI Key: OBRSVKZOJXHHGR-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

Dimethyl 2,5-dimethylterephthalate (3.14 g, 14.1 mmol) was dissolved in dichloromethane (30 mL) and was cooled in an ice bath. Fuming nitric acid (7.6 mL) and concentrated sulfuric acid (0.92 mL) were added carefully, and the mixture was stirred for 1.75 h. The mixture was then quenched with water and diluted with dichloromethane. The aqueous portion was extracted with dichloromethane. The combined organic portion was dried over sodium sulfate, then filtered and concentrated to afford a yellow oil which was purified by column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford dimethyl 2,5-dimethyl-3-nitroterephthalate (2.78 g, 10.4 mmol, 74% yield). 1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H), 3.94 (s, 3H), 3.89 (s, 3H), 2.49 (s, 3H), 2.46 (s, 3H); GCMS for C12H13NO6: 267 (M+).
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
0.92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[C:9]([CH3:16])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[N+:17]([O-])([OH:19])=[O:18].S(=O)(=O)(O)O>ClCCl>[CH3:16][C:9]1[C:8]([N+:17]([O-:19])=[O:18])=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:2]([CH3:1])=[CH:11][C:10]=1[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=C(C(=C1)C(=O)OC)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0.92 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.75 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with water
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portion was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 10-20% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
CC1=C(C(=O)OC)C=C(C(=C1[N+](=O)[O-])C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.4 mmol
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.